molecular formula C19H23N5O B3812909 N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide

N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B3812909
M. Wt: 337.4 g/mol
InChI Key: HKMOGWPGQAIPHT-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings and a phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with 2-dimethylamino-5-propan-2-ylpyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diphenyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-phenyl-1H-pyrazole-4-carboxamide
  • 2,5-dimethyl-1H-pyrazole-3-carboxamide

Uniqueness

N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide is unique due to its dual pyrazole rings and the presence of both dimethyl and phenyl groups. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

IUPAC Name

N,2-dimethyl-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-13(2)16-10-17(24(4)22-16)19(25)23(3)12-15-11-20-21-18(15)14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMOGWPGQAIPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)N(C)CC2=C(NN=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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